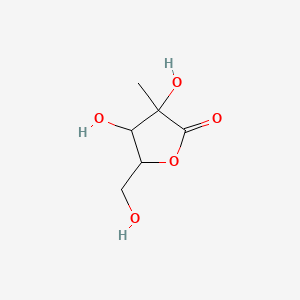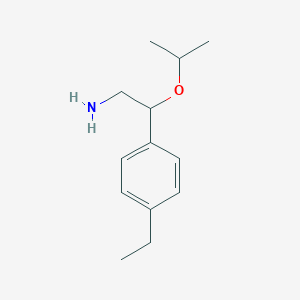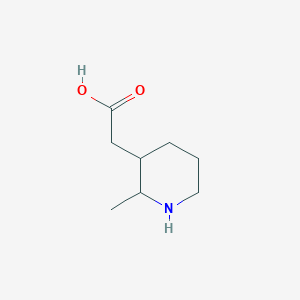
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl est un composé chimique qui combine les propriétés de l’acide benzoïque, de l’azétidine et du chlore. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl implique généralement les étapes suivantes :
Formation de l’acide 5-(3-azétidinyl)-2-chlorobenzoïque : Cela peut être réalisé en faisant réagir l’acide 2-chlorobenzoïque avec l’azétidine dans des conditions spécifiques.
Conversion en sel de chlorhydrate : L’acide 5-(3-azétidinyl)-2-chlorobenzoïque obtenu est ensuite traité avec de l’acide chlorhydrique pour former le sel de chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut souvent l’utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits en fonction de l’oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés.
Substitution : L’atome de chlore dans le composé peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l’hydroxyde de sodium ou l’ammoniac.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
L’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl implique son interaction avec des cibles moléculaires spécifiques. Le cycle azétidine et l’atome de chlore jouent un rôle crucial dans sa réactivité et ses propriétés de liaison. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres biomolécules, entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzoïque, 5-(3-azétidinyl)-2-chloro : Ce composé est similaire mais n’a pas la forme de sel de chlorhydrate.
Acide benzoïque, 5-(3-azétidinyl)-2-bromo : Structure similaire avec un atome de brome au lieu du chlore.
Acide benzoïque, 5-(3-azétidinyl)-2-fluoro : Structure similaire avec un atome de fluor au lieu du chlore.
Unicité
L’acide benzoïque, 5-(3-azétidinyl)-2-chloro-sel de HCl est unique en raison de la présence du sel de chlorhydrate, qui peut améliorer sa solubilité et sa stabilité. La combinaison du cycle azétidine et de l’atome de chlore contribue également à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H11Cl2NO2 |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H |
Clé InChI |
ZRQARLLXTQDKBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)





![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)

![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

